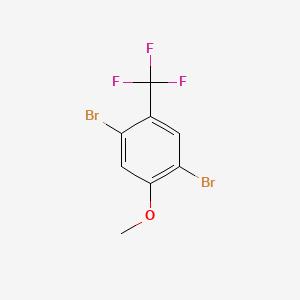
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3O It is a derivative of benzene, featuring bromine, methoxy, and trifluoromethyl substituents
Vorbereitungsmethoden
The synthesis of 1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be achieved through several routes. One common method involves the bromination of 2-methoxy-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the process. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the bromine atoms to hydrogen using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biaryl compound with a phenyl group replacing one of the bromine atoms.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s trifluoromethyl group is of particular interest in medicinal chemistry due to its influence on the pharmacokinetic properties of drugs. It is used to design and synthesize new drug candidates with improved efficacy and stability.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s bromine atoms and methoxy group play crucial roles in determining its reactivity and interaction with other molecules. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached .
In biological systems, the compound’s trifluoromethyl group can enhance its binding affinity to target proteins and enzymes. This group is known to increase the lipophilicity and metabolic stability of molecules, making them more effective as drugs. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of one, which can significantly alter its chemical properties and reactivity.
1,4-Dibromo-2-methoxybenzene: Lacking the trifluoromethyl group, this compound has different electronic and steric properties, affecting its behavior in chemical reactions.
1,4-Dibromo-2,5-difluorobenzene:
The uniqueness of this compound lies in its combination of bromine, methoxy, and trifluoromethyl substituents, which impart distinct chemical and physical properties that are valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C8H5Br2F3O |
|---|---|
Molekulargewicht |
333.93 g/mol |
IUPAC-Name |
1,4-dibromo-2-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3O/c1-14-7-3-5(9)4(2-6(7)10)8(11,12)13/h2-3H,1H3 |
InChI-Schlüssel |
CCOGZOLMWQNIDD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)Br)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




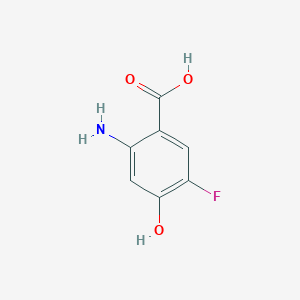
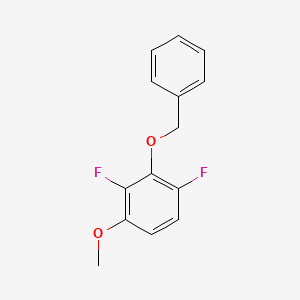
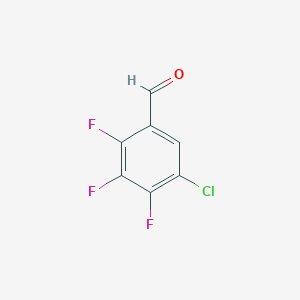
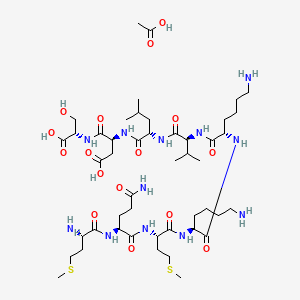
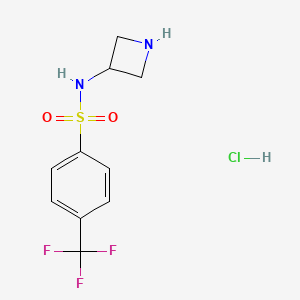

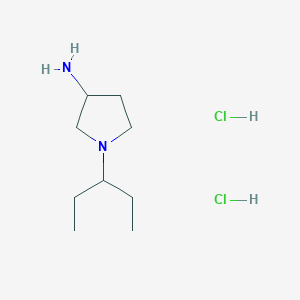
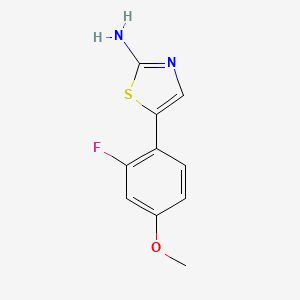
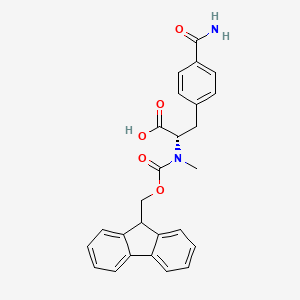
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
